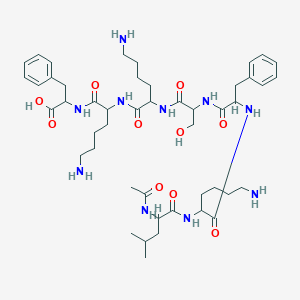

AC-Leu-lys-phe-ser-lys-lys-phe-OH

Description

Significance of Synthetic Peptides in Contemporary Biomedical Science

Synthetic peptides are short chains of amino acids, typically between two and 50 residues long, that are created in a laboratory setting. pinnaclepeptides.comgenscript.com They have become indispensable tools in modern biomedical science for several reasons. Unlike their larger protein counterparts, synthetic peptides are simpler to produce and can be designed with high precision to mimic or inhibit specific biological interactions. pinnaclepeptides.comnih.gov This has led to their widespread use in drug development, where they can act as highly specific therapeutic agents with potentially fewer side effects than small molecule drugs. creative-enzymes.commdpi.com Furthermore, synthetic peptides are crucial in the development of vaccines, serving as safe and stable antigens to elicit targeted immune responses. creative-enzymes.com They are also vital in diagnostics as components of immunoassays and biosensors. creative-enzymes.com The ability to incorporate unnatural amino acids and other chemical modifications enhances their stability and functional versatility, making them powerful tools for studying complex biological processes like cell signaling and protein-protein interactions. pinnaclepeptides.comnih.gov

Overview of Peptide Functionality and Research Paradigms

Peptides exhibit a vast range of biological functions, acting as hormones, neurotransmitters, and signaling molecules that regulate numerous physiological processes. pinnaclepeptides.com In research, this functional diversity is leveraged to explore and manipulate cellular activities. A major research paradigm involves using synthetic peptides to study protein-protein interactions (PPIs), which are central to most cellular functions. nih.gov By designing peptides that mimic the binding domains of proteins, researchers can inhibit or modulate these interactions, providing insights into disease mechanisms and potential therapeutic targets. nih.govnih.gov

Another significant area of research is the development of peptide-based biomaterials, such as hydrogels, for applications in tissue engineering and drug delivery. pinnaclepeptides.comgenscript.com These materials can be engineered to be biocompatible and biodegradable and can present specific biological signals to promote cellular responses like proliferation and differentiation. genscript.com Furthermore, the field of peptide-based drug discovery is rapidly advancing, with a focus on creating peptides that can target specific cells or tissues, thereby increasing therapeutic efficacy and reducing systemic side effects. pinnaclepeptides.commdpi.com

Rationale for the Academic Investigation of AC-Leu-lys-phe-ser-lys-lys-phe-OH

The specific sequence of this compound suggests several compelling reasons for its investigation in a research context. The rationale stems from its potential classification within known bioactive peptide families and the functional properties of its constituent amino acids.

The high content of positively charged (lysine) and hydrophobic (phenylalanine, leucine) amino acids in this compound is characteristic of two important classes of bioactive peptides: antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs).

Antimicrobial Peptides (AMPs): Many AMPs are cationic and amphipathic, allowing them to interact with and disrupt the membranes of microbes. google.com The presence of multiple lysine (B10760008) residues would confer a net positive charge to the peptide, facilitating its interaction with negatively charged bacterial membranes. nih.gov Phenylalanine and leucine (B10760876) contribute to the peptide's hydrophobicity, which is crucial for membrane insertion and permeabilization. google.comnih.gov

Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can traverse cellular membranes and deliver molecular cargo, such as drugs or nucleic acids, into cells. pinnaclepeptides.comnih.gov Similar to AMPs, CPPs are often rich in basic amino acids like lysine and arginine, and hydrophobic residues. nih.govnih.gov The composition of this compound aligns with the structural motifs of many known CPPs. nih.gov

The specific amino acids in this compound suggest several avenues for research:

Leucine (Leu): This hydrophobic amino acid is frequently found in AMPs and contributes to their ability to form structures that can disrupt microbial membranes. nih.gov

Lysine (Lys): As a positively charged amino acid, lysine is critical for the initial electrostatic interaction with negatively charged cell surfaces, a key step for both antimicrobial and cell-penetrating activities. nih.govwikipedia.org The presence of three lysine residues suggests a strong potential for membrane interaction.

Phenylalanine (Phe): This aromatic and hydrophobic amino acid is known to play a role in the membrane-penetrating properties of peptides. nih.govelifesciences.org It can insert into the hydrophobic core of the lipid bilayer, facilitating the translocation of the peptide across the membrane. wikipedia.org

Serine (Ser): The hydroxyl group of serine can participate in hydrogen bonding, potentially influencing the peptide's secondary structure and its interactions with other molecules or membrane components.

Given this composition, research on this compound could focus on evaluating its antimicrobial activity against a range of bacteria and fungi, as well as its efficacy as a cell-penetrating peptide for drug delivery applications. Studies could also investigate its secondary structure and how it relates to its biological function.

Compound Information

| Amino Acid | Abbreviation | Chemical Property | Potential Role |

|---|---|---|---|

| Leucine | Leu / L | Hydrophobic, Aliphatic | Hydrophobic core formation, membrane interaction |

| Lysine | Lys / K | Basic, Positively Charged | Electrostatic interactions, cell membrane binding |

| Phenylalanine | Phe / F | Aromatic, Hydrophobic | Membrane penetration, stacking interactions |

| Serine | Ser / S | Polar, Uncharged | Hydrogen bonding, structural stability |

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74N10O10/c1-30(2)26-37(51-31(3)59)44(63)53-35(21-11-14-24-49)42(61)55-38(27-32-16-6-4-7-17-32)45(64)57-40(29-58)46(65)54-34(20-10-13-23-48)41(60)52-36(22-12-15-25-50)43(62)56-39(47(66)67)28-33-18-8-5-9-19-33/h4-9,16-19,30,34-40,58H,10-15,20-29,48-50H2,1-3H3,(H,51,59)(H,52,60)(H,53,63)(H,54,65)(H,55,61)(H,56,62)(H,57,64)(H,66,67)/t34-,35-,36-,37-,38-,39-,40-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXXSOGSPVJMFD-OAKHNGAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74N10O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

939.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis and Purification of Ac Leu Lys Phe Ser Lys Lys Phe Oh

Peptide Synthesis Strategies for AC-Leu-lys-phe-ser-lys-lys-phe-OH

Solution-Phase Peptide Synthesis Methodologies

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), offers a classical yet viable route for the construction of this compound. slideshare.netresearchgate.net This methodology involves the sequential addition of amino acids in a homogenous reaction mixture, with purification of the intermediate peptide at each step. slideshare.net

The synthesis would commence from the C-terminal phenylalanine and proceed towards the N-terminal leucine (B10760876). Key to this process is the use of protecting groups for the α-amino group of the incoming amino acid and the reactive side chains of lysine (B10760008) and serine. Commonly, the fluorenylmethyloxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc) group is used for temporary N-terminal protection. daicelpharmastandards.com For the lysine side chains, a Boc group is typical, while a tert-butyl (tBu) group is often employed for the hydroxyl group of serine.

The formation of the amide (peptide) bond between the free amine of the growing peptide chain and the carboxyl group of the incoming protected amino acid is facilitated by a coupling reagent. A variety of such reagents are available, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to improve efficiency and minimize side reactions. acs.org Phosphonium salts like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or uronium salts like N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) are also highly effective. acs.org

After each coupling step, the N-terminal protecting group is removed, and the resulting intermediate peptide is purified, typically by precipitation and washing, before the next amino acid is added. researchgate.net The final step involves the removal of all side-chain protecting groups and the acetylation of the N-terminal leucine to yield the crude this compound.

| Step | Action | Reagents/Conditions |

| 1 | C-terminal amino acid protection | Phe-OH + Protecting group precursor |

| 2 | N-terminal deprotection | Deprotection agent (e.g., piperidine (B6355638) for Fmoc) |

| 3 | Coupling of next amino acid | Protected amino acid, coupling reagent (e.g., DIC/HOBt) |

| 4 | Repeat steps 2 and 3 | For each subsequent amino acid in the sequence |

| 5 | N-terminal acetylation | Acetic anhydride (B1165640) or acetyl chloride |

| 6 | Final deprotection | Strong acid (e.g., trifluoroacetic acid) with scavengers |

Convergent and Hybrid Synthesis Approaches

For a heptapeptide (B1575542) such as this compound, a convergent or hybrid synthesis strategy can offer advantages over a linear solution-phase approach. waters.com These methods involve the independent synthesis of smaller peptide fragments, which are then coupled together in a "convergent" manner. google.com

Enzymatic Synthesis Considerations for Peptide Ligation

Enzymatic peptide ligation represents a powerful and highly specific alternative for the synthesis of peptides like this compound. nih.gov This method utilizes enzymes, such as ligases, to catalyze the formation of peptide bonds under mild, aqueous conditions, which minimizes the risk of side reactions and racemization. nih.gov

One potential strategy would involve the enzymatic ligation of two or more smaller, chemically synthesized fragments. For example, a peptiligase could be used to couple a fragment like AC-Leu-Lys-Phe-Ser-OH to a Lys-Lys-Phe-OH fragment. nih.gov The high specificity of the enzyme ensures that the ligation occurs at the desired position, often without the need for extensive side-chain protection. This chemo- and regioselectivity is a significant advantage of enzymatic approaches. nih.gov Enzymes like sortase A or butelase-1 could also be considered, although they have specific recognition sequences that would need to be engineered into the peptide fragments and potentially removed later. nih.gov

Purification Techniques for the Crude this compound Product

Following synthesis, the crude peptide product will contain the target molecule along with a variety of impurities. These can include truncated or deletion sequences, incompletely deprotected peptides, and by-products from the synthesis reagents. daicelpharmastandards.com Therefore, a robust purification strategy is essential to obtain a highly pure final product.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purification

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for both the analysis of purity and the preparative purification of synthetic peptides like this compound. daicelpharmastandards.comijsra.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. daicelpharmastandards.com

In RP-HPLC, the crude peptide mixture is dissolved in an aqueous solvent and loaded onto a column packed with a non-polar stationary phase, typically silica (B1680970) particles chemically modified with C18 alkyl chains. The separation is achieved by eluting the peptides with a gradient of increasing organic solvent, usually acetonitrile, in water. Both solvents typically contain a small amount of an ion-pairing agent, such as trifluoroacetic acid (TFA), to improve peak shape and resolution.

The peptides and impurities are separated based on their hydrophobicity; more hydrophobic molecules interact more strongly with the C18 stationary phase and thus elute later at higher concentrations of the organic solvent. The elution profile is monitored by a UV detector, typically at a wavelength of 214-220 nm where the peptide bond absorbs light. Fractions are collected as they elute from the column, and those containing the pure target peptide are pooled.

| Parameter | Typical Condition |

| Column | C18 silica gel, preparative scale |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient of increasing Mobile Phase B |

| Detection | UV at 214-220 nm |

Strategies for Impurity Removal and Enhancement of Purity

While RP-HPLC is highly effective, achieving the desired level of purity, often greater than 98%, may require additional or alternative purification strategies. nih.gov The choice of technique depends on the nature of the impurities present.

One common strategy is to use orthogonal purification methods, which separate molecules based on different chemical or physical properties. For instance, if impurities co-elute with the target peptide in RP-HPLC, ion-exchange chromatography (IEC) can be employed. nih.gov Given that this compound has two lysine residues, which will be positively charged at acidic to neutral pH, cation-exchange chromatography could be a powerful tool to separate it from impurities with a different net charge.

Size-exclusion chromatography (SEC) is another technique that can be used to remove impurities that are significantly different in size from the target heptapeptide, such as aggregated peptides or very small molecule impurities. nih.gov Additionally, modifying the RP-HPLC conditions, such as changing the organic modifier (e.g., to methanol) or the ion-pairing agent, can alter the selectivity of the separation and resolve previously co-eluting impurities. The final purified peptide solution is typically lyophilized to obtain a stable, powdered product.

Analytical Characterization of the Synthesized Chemical Compound

Once purified, it is crucial to analytically characterize the this compound to confirm its identity, purity, and structural integrity. ijsra.netresolvemass.ca A combination of analytical techniques is employed to provide a comprehensive profile of the synthesized peptide. nih.gov

The primary technique for confirming the molecular weight and sequence of the peptide is mass spectrometry (MS) . nih.govnih.gov High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the intact peptide, which should correspond to the calculated theoretical mass of this compound. springernature.com To verify the amino acid sequence, tandem mass spectrometry (MS/MS) is performed. resolvemass.ca In this technique, the peptide ion is isolated and fragmented, and the masses of the resulting fragment ions (typically b- and y-ions) are measured, allowing for the reconstruction of the amino acid sequence. mabion.eu

Analytical HPLC is used to determine the purity of the final product. resolvemass.ca A small amount of the purified peptide is injected onto an analytical RP-HPLC column, and the chromatogram should ideally show a single, sharp peak corresponding to the target peptide. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Amino acid analysis (AAA) is another important technique to confirm the amino acid composition of the peptide. openstax.orgtamu.edu This involves hydrolyzing the peptide into its constituent amino acids, which are then separated, identified, and quantified, typically by HPLC or ion-exchange chromatography. libretexts.orgnih.gov The experimentally determined ratios of the amino acids should match the theoretical composition of this compound. This technique also provides an accurate determination of the peptide content. pepdd.com

| Analytical Technique | Purpose | Expected Result for this compound |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Experimental mass matches the theoretical mass. |

| Tandem MS (MS/MS) | Sequence Verification | Fragmentation pattern confirms the sequence Leu-Lys-Phe-Ser-Lys-Lys-Phe. |

| Analytical HPLC | Purity Assessment | A single major peak, with purity typically >98%. |

| Amino Acid Analysis (AAA) | Compositional Verification | Correct molar ratios of Leu, Lys, Phe, and Ser. |

Mass Spectrometry for Molecular Weight Confirmation and Sequence Verification

Mass spectrometry (MS) is an indispensable tool for the characterization of synthetic peptides. It provides a highly accurate determination of the molecular weight of this compound, serving as a primary confirmation of a successful synthesis. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. ESI-MS is particularly useful for analyzing peptides and proteins by generating multiply charged ions from a solution, allowing for the determination of molecular mass with high precision. MALDI-MS, on the other hand, is a soft ionization technique that allows for the analysis of large molecules with minimal fragmentation.

Beyond just confirming the molecular weight, tandem mass spectrometry (MS/MS) can be utilized for sequence verification. In a typical MS/MS experiment, the parent ion corresponding to the full-length peptide is selected and subjected to fragmentation. The resulting fragment ions, primarily b- and y-type ions generated from cleavage of the peptide backbone, are then analyzed. The mass differences between consecutive fragment ions correspond to the residue masses of the amino acids in the sequence, allowing for a definitive confirmation of the amino acid sequence of this compound.

| Technique | Information Obtained | Relevance to this compound |

| ESI-MS | Precise molecular weight | Confirms the successful synthesis of the target peptide. |

| MALDI-MS | Molecular weight of larger molecules | Verifies the overall mass of the peptide. |

| MS/MS | Amino acid sequence | Confirms the correct order of Leucine, Lysine, Phenylalanine, Serine, Lysine, Lysine, and Phenylalanine. |

Amino Acid Analysis for Compositional Validation

Amino acid analysis (AAA) is a technique used to determine the amino acid composition of a peptide. The process involves hydrolyzing the peptide into its constituent amino acids, typically using strong acid (e.g., 6N HCl) at elevated temperatures. The resulting amino acid mixture is then separated, identified, and quantified, usually by ion-exchange chromatography or reversed-phase high-performance liquid chromatography (HPLC) after derivatization.

| Amino Acid | Expected Molar Ratio |

| Leucine (Leu) | 1 |

| Lysine (Lys) | 3 |

| Phenylalanine (Phe) | 2 |

| Serine (Ser) | 1 |

Purity Assessment by Analytical Chromatography (e.g., HPLC)

Analytical reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides. This technique separates the target peptide from impurities based on differences in hydrophobicity. A non-polar stationary phase is used with a polar mobile phase, and the elution of the peptide is achieved by gradually increasing the concentration of an organic solvent (e.g., acetonitrile) in the mobile phase.

A highly pure sample of this compound will appear as a single, sharp peak in the chromatogram. The presence of other peaks indicates the existence of impurities, which could include deletion sequences (peptides missing one or more amino acids), truncated sequences, or peptides with remaining protecting groups. The integration of the peak areas in the chromatogram allows for the quantification of the purity level, with research-grade peptides often required to be >95% or even >98% pure. phenomenex.comsigmaaldrich.com

Chiral Purity Analysis and Assessment of Racemization during Synthesis

Maintaining the chiral integrity of the amino acids during peptide synthesis is critical, as the biological activity of a peptide is highly dependent on its specific three-dimensional structure. Racemization, the conversion of an L-amino acid to a D-amino acid, can occur at various stages of solid-phase peptide synthesis, particularly during the activation and coupling steps. nih.gov The risk of racemization is a significant concern that must be carefully managed. researchgate.net

Several methods can be employed to assess the chiral purity of this compound. One common approach involves the hydrolysis of the peptide, followed by derivatization of the resulting amino acids with a chiral reagent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide). nih.gov The resulting diastereomers can then be separated and quantified by RP-HPLC, allowing for the determination of the enantiomeric excess (ee) of each amino acid. phenomenex.comnih.gov

Alternatively, chiral HPLC, using a chiral stationary phase (CSP), can be used to directly separate the enantiomers of the intact peptide or its fragments. chiraltech.com This method can be highly sensitive for detecting even small amounts of racemization. nih.gov Capillary electrophoresis has also been shown to be a powerful technique for separating stereoisomers and assessing the rate of racemization during peptide synthesis. nih.gov The formation of even a small percentage of optical isomers, as low as 0.4% per synthesis cycle, can be verified with such sensitive methods. nih.gov

| Analytical Method | Principle | Application to this compound |

| RP-HPLC with Chiral Derivatization | Separation of diastereomers formed after reaction with a chiral reagent. nih.gov | Quantifies the amount of D-amino acids present for each residue. |

| Chiral HPLC | Direct separation of enantiomers on a chiral stationary phase. chiraltech.com | Assesses the overall chiral purity of the final peptide. |

| Capillary Electrophoresis | Separation of stereoisomers based on their electrophoretic mobility in a chiral environment. nih.gov | Provides high-sensitivity detection of racemization. nih.gov |

Conformational and Structural Elucidation of Ac Leu Lys Phe Ser Lys Lys Phe Oh

Primary Sequence Analysis and Terminal Modifications (Acetylation, Free Carboxyl Group)

Terminal Modifications:

N-Terminal Acetylation: The N-terminus is modified with an acetyl group (AC). This modification removes the positive charge of the N-terminal amino group by converting it to a neutral amide. Acetylation can increase the peptide's hydrophobicity and metabolic stability. It also mimics a common form of post-translational modification in natural proteins. nih.gov

C-Terminal Free Carboxyl Group (-OH): The C-terminus possesses a free carboxyl group. At physiological pH, this group is deprotonated, conferring a negative charge (-COO⁻) to the C-terminus of the peptide. wikipedia.org

The combination of three positively charged lysine (B10760008) side chains and one negatively charged C-terminus results in a net charge of +2 at neutral pH.

Table 1: Properties of Amino Acid Residues in AC-Leu-lys-phe-ser-lys-lys-phe-OH

| Residue | 3-Letter Code | 1-Letter Code | Side Chain Property | Side Chain Charge (at pH 7) |

| Leucine (B10760876) | Leu | L | Nonpolar, Aliphatic | Neutral |

| Lysine | Lys | K | Basic, Polar | Positive |

| Phenylalanine | Phe | F | Aromatic, Nonpolar | Neutral |

| Serine | Ser | S | Polar, Uncharged | Neutral |

| Lysine | Lys | K | Basic, Polar | Positive |

| Lysine | Lys | K | Basic, Polar | Positive |

| Phenylalanine | Phe | F | Aromatic, Nonpolar | Neutral |

Investigation of Secondary Structural Elements

The secondary structure refers to the local, ordered conformations of the peptide backbone, such as α-helices and β-sheets. wikipedia.org The propensity of this compound to adopt a specific secondary structure is influenced by the amino acid sequence and the surrounding environment. Amino acids like Leucine and Lysine are often found in α-helices, while Phenylalanine can be found in β-sheets. wikipedia.org However, the presence of three lysine residues in close proximity would likely lead to significant electrostatic repulsion between their positively charged side chains, potentially destabilizing ordered structures like α-helices in aqueous solution at neutral pH. nih.gov

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. nih.gov The shape of the CD spectrum provides a qualitative and quantitative estimation of the percentage of α-helix, β-sheet, and random coil conformations.

For this compound in a standard aqueous buffer at neutral pH, it is anticipated that the peptide would exist predominantly in a disordered or random coil state due to the electrostatic repulsion of the lysine side chains. nih.gov This would be characterized by a CD spectrum with a single, strong negative band near 200 nm. nih.gov In solvents that promote helicity, such as trifluoroethanol, or at a pH where the lysine side chains are neutralized, the peptide might show a transition towards a more ordered structure, indicated by two negative bands around 208 nm and 222 nm, characteristic of an α-helix. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level information about the peptide's conformation in solution. Analysis of the chemical shifts of the backbone protons, particularly the α-protons (Hα), can indicate the presence of secondary structures. For a peptide in a random coil conformation, these chemical shifts tend to be close to established random coil values. Deviations from these values can suggest the formation of helical or sheet structures.

Fourier-Transform Infrared (FTIR) spectroscopy measures the vibrational frequencies of chemical bonds, including the amide bonds of the peptide backbone. The Amide I (C=O stretching) and Amide II (N-H bending and C-N stretching) bands are particularly sensitive to secondary structure. nih.gov

The expected FTIR spectral features for this compound would depend on its conformational state:

Random Coil: An Amide I band would be expected in the region of 1640–1650 cm⁻¹.

α-Helix: A characteristic Amide I band would appear between 1650 and 1660 cm⁻¹.

β-Sheet: The Amide I band for a β-sheet structure is typically found between 1620 and 1640 cm⁻¹. nih.govresearchgate.net

Given the likely disordered nature of the peptide in aqueous solution, the Amide I band is predicted to be centered around 1645 cm⁻¹.

Table 2: Characteristic Spectroscopic Signatures for Peptide Secondary Structures

| Secondary Structure | CD Spectroscopy Features | FTIR Amide I Band (cm⁻¹) |

| α-Helix | Negative bands at ~222 nm and ~208 nm; Positive band at ~193 nm | 1650–1660 |

| β-Sheet | Negative band at ~218 nm; Positive band at ~195 nm | 1620–1640 |

| Random Coil | Strong negative band near 200 nm | 1640–1650 |

Higher-Order Structural Considerations and Self-Assembly

The tendency of a peptide to form oligomers or aggregates is driven by a balance of intermolecular forces. This compound contains hydrophobic residues (Leucine and Phenylalanine) that can promote aggregation through hydrophobic interactions to minimize contact with water. frontiersin.org The two phenylalanine residues can also contribute to self-assembly through π-π stacking interactions between their aromatic rings. researchgate.net

However, the three positively charged lysine residues would create strong electrostatic repulsion at neutral pH, which is expected to be the dominant force, thereby preventing or significantly hindering self-assembly and aggregation. nih.gov Aggregation could potentially be induced under conditions that screen these charges, such as high salt concentrations, or at high pH where the lysine amino groups are deprotonated and lose their positive charge.

Hypothetical Interaction with Membrane Mimics and Lipid Environments

For a peptide like this compound, its interaction with membrane mimics such as phospholipid vesicles or micelles would likely be governed by a combination of electrostatic and hydrophobic forces. The positively charged lysine residues would be expected to interact with the negatively charged phosphate (B84403) groups of lipid headgroups. nih.gov Concurrently, the hydrophobic leucine and phenylalanine residues would likely penetrate the nonpolar acyl chains of the lipid bilayer. oup.com

Studies on similar peptides, for instance, the Ac-WL-X-LL-OH series, have utilized solid-state NMR to investigate these interactions. researchgate.net Such studies can reveal whether the peptide perturbs the lipid bilayer, induces a different lipid phase (like a micellar or cubic phase), and can measure the extent of peptide insertion into the membrane. researchgate.net The specific amino acid sequence and its resulting amphipathicity would dictate the nature and strength of these interactions.

Table 1: Physicochemical Properties of Amino Acid Components

| Amino Acid | Abbreviation | Side Chain Type | Hydrophobicity/Hydrophilicity |

| Leucine | Leu / L | Hydrophobic | Hydrophobic |

| Lysine | Lys / K | Positively Charged | Hydrophilic |

| Phenylalanine | Phe / F | Aromatic, Hydrophobic | Hydrophobic |

| Serine | Ser / S | Polar, Uncharged | Hydrophilic |

This table provides general information about the constituent amino acids of the peptide .

Postulated Influence of Capping Motifs on Structural Stability

The terminal modifications of a peptide, known as capping, play a crucial role in its structural stability. In this compound, the N-terminus is capped with an acetyl group (Ac) and the C-terminus is a free carboxylic acid (-OH).

The N-terminal acetyl group removes the positive charge of the N-terminal amine. This modification is known to have a significant impact on the helical stability of peptides. In some contexts, an acetyl group can enhance helix stability by satisfying a hydrogen bond that would otherwise be unfulfilled at the beginning of a helix. frontiersin.org This capping also prevents degradation by certain enzymes in a biological context.

Computational studies, such as molecular dynamics simulations, are powerful tools for investigating the influence of capping on peptide conformation. mdpi.com These simulations can model how the capping groups affect the peptide's folding, flexibility, and interactions with its environment.

Biochemical and Molecular Interactions of Ac Leu Lys Phe Ser Lys Lys Phe Oh

Ligand-Receptor Binding Studies

The interaction of peptides with cellular receptors is a fundamental process in cell signaling. The specific sequence and chemical modifications of AC-Leu-lys-phe-ser-lys-lys-phe-OH suggest potential interactions with certain receptor families.

G-protein coupled receptors (GPCRs) represent a large and diverse family of transmembrane receptors that are common targets for peptide ligands. khanacademy.orgyoutube.com These receptors are involved in a vast array of physiological processes. khanacademy.org The binding of a ligand to a GPCR initiates a conformational change, leading to the activation of intracellular G-proteins and subsequent signaling cascades. youtube.com

The peptide this compound possesses features that may enable it to interact with GPCRs. The presence of multiple lysine (B10760008) residues gives the peptide a net positive charge, which could facilitate electrostatic interactions with negatively charged residues often found in the extracellular loops or transmembrane domains of GPCRs. nih.govwikipedia.org Furthermore, the hydrophobic residues, leucine (B10760876) and phenylalanine, could engage in hydrophobic interactions within the receptor's binding pocket. wikipedia.org

The C-terminal carboxyl group of a peptide can be a key determinant for its interaction with a specific subset of GPCRs. nih.gov Receptors that bind peptides with a C-terminal free carboxyl group often possess positively charged residues within their binding sites to accommodate this feature. nih.gov Given this, it is plausible that this compound could target GPCRs that recognize peptides with a free C-terminal carboxylate.

While no specific receptor has been identified for this compound, its structural characteristics, particularly the combination of cationic and hydrophobic residues, are reminiscent of some antimicrobial and cell-penetrating peptides which are known to interact with cell membranes and, in some cases, specific receptors. nih.govnih.gov

To experimentally validate and quantify the binding of this compound to a potential receptor, techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) would be employed. nih.govnih.govnih.govyoutube.com

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand to its receptor. wur.nlresearchgate.netcam.ac.uk This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment. nih.govwur.nl A hypothetical ITC experiment for the binding of this compound to a putative GPCR is illustrated in the table below.

Hypothetical ITC Data for this compound Binding to a Putative Receptor

| Parameter | Value | Unit |

| Stoichiometry (n) | 1.1 | - |

| Dissociation Constant (Kd) | 5.2 | µM |

| Enthalpy Change (ΔH) | -8.5 | kcal/mol |

| Entropy Change (TΔS) | 2.3 | kcal/mol |

| Gibbs Free Energy (ΔG) | -6.2 | kcal/mol |

| This table presents hypothetical data for illustrative purposes only. Actual experimental values would need to be determined. |

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors molecular interactions in real-time. nih.govyoutube.com In a typical SPR experiment, one interacting partner (e.g., the receptor) is immobilized on a sensor chip, and the other (the peptide) is flowed over the surface. nih.gov The binding event causes a change in the refractive index at the sensor surface, which is detected and measured in response units (RU). nih.gov SPR provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated. nih.govlatentlabs.com

Hypothetical SPR Data for this compound Binding to a Putaneous Receptor

| Parameter | Value | Unit |

| Association Rate (ka) | 1.5 x 104 | M-1s-1 |

| Dissociation Rate (kd) | 7.8 x 10-2 | s-1 |

| Dissociation Constant (Kd) | 5.2 | µM |

| This table presents hypothetical data for illustrative purposes only. Actual experimental values would need to be determined. |

Enzyme Modulation and Inhibition Kinetics

Peptides can act as substrates or inhibitors of enzymes, particularly proteases. The specific amino acid sequence of this compound contains potential recognition sites for certain proteases.

The peptide sequence contains several potential cleavage sites for proteases. For instance, the "Phe-Ser" bond could be a target for chymotrypsin-like proteases, and the multiple lysine residues could be recognized by trypsin-like proteases, which cleave after basic amino acids. nih.gov Databases like MEROPS can be used to predict potential cleavages by known proteases. sanger.ac.ukdeepdyve.comnih.govebi.ac.ukresearchgate.netoup.com

Subtilisin Kexin Isozyme-1 (SKI-1) , also known as Site-1 Protease (S1P), is a proprotein convertase that cleaves after non-basic residues, often in a specific recognition sequence. While the exact recognition motif for SKI-1 is complex, the presence of hydrophobic residues like leucine and phenylalanine could be part of a potential recognition site.

Angiotensin-Converting Enzyme (ACE) is a dipeptidyl carboxypeptidase that plays a crucial role in blood pressure regulation. wur.nl It cleaves the C-terminal dipeptide from angiotensin I. While this compound does not fit the canonical substrate profile of ACE, peptides with hydrophobic C-terminal residues have been investigated as ACE inhibitors. Further studies would be needed to determine if this peptide has any inhibitory activity towards ACE.

Should this compound be identified as a substrate or inhibitor of a particular enzyme, its interaction would be characterized using enzyme kinetics. This would involve determining key parameters such as the Michaelis constant (Km) and the maximal velocity (Vmax) if it is a substrate, or the inhibition constant (Ki) if it is an inhibitor.

Hypothetical Kinetic Parameters for a Protease Acting on this compound

| Parameter | Value | Unit |

| Michaelis Constant (Km) | 25 | µM |

| Maximal Velocity (Vmax) | 10 | µmol/min/mg |

| Catalytic Efficiency (kcat/Km) | 4 x 105 | M-1s-1 |

| This table presents hypothetical data for illustrative purposes only. Actual experimental values would need to be determined. |

Protein-Peptide Interaction Analysis

The presence of multiple lysine residues in the peptide sequence suggests a high potential for engaging in protein-protein interactions. nih.govmdpi.commdpi.com Lysine residues are frequently involved in forming salt bridges and hydrogen bonds with acidic residues (aspartate and glutamate) on the surface of other proteins. wikipedia.org

The clustering of three lysine residues ("lys-lys-lys") creates a highly positively charged patch that could serve as a binding motif for proteins with complementary negatively charged surfaces. nih.gov Such interactions are crucial in various cellular processes, including the assembly of protein complexes and the regulation of protein function. mdpi.com Furthermore, the presence of both cationic and hydrophobic residues could allow for multipoint attachment to a target protein, involving both electrostatic and hydrophobic interactions. wikipedia.org

The study of such interactions could involve techniques like affinity chromatography, co-immunoprecipitation, and structural biology methods like X-ray crystallography or NMR spectroscopy to elucidate the precise binding interface and the conformational changes that may occur upon binding.

Identification of Specific Binding Motifs and Interaction Interfaces

Given its composition, the peptide presents distinct regions that suggest potential binding motifs and interaction interfaces. The most prominent feature is the cluster of three lysine (Lys) residues, which would create a strongly positively charged (cationic) patch at physiological pH. youtube.comwikipedia.org This cationic region is a primary candidate for forming an interaction interface with negatively charged surfaces on other molecules.

Conversely, the two phenylalanine (Phe) residues and the leucine (Leu) residue introduce significant hydrophobicity. These nonpolar side chains could form a hydrophobic interface, crucial for binding to nonpolar pockets on target proteins or for insertion into lipid membranes. nih.govfrontiersin.orgnih.gov The serine (Ser) residue, with its polar hydroxyl group, could participate in hydrogen bonding, adding specificity to the interaction. nih.gov

Therefore, a likely binding motif would involve a bimodal interaction: an initial, long-range electrostatic attraction mediated by the lysine cluster, followed by short-range hydrophobic and hydrogen bonding interactions to stabilize the complex. This dual nature is common in peptide-protein recognition.

Elucidation of Amino Acid Residue Contributions to Binding Specificity and Affinity (e.g., Lysine, Phenylalanine interactions)

The binding specificity and affinity of this compound would be a composite of the contributions from its individual amino acid residues.

Lysine (Lys): With three lysine residues, the peptide possesses a significant positive charge. youtube.comwikipedia.org This poly-cationic nature is critical for initial electrostatic attraction to negatively charged molecules, such as the phosphate (B84403) backbone of nucleic acids or acidic residues (aspartate, glutamate) on protein surfaces. youtube.comwikipedia.org Lysine's flexible side chain allows it to form strong salt bridges, which are crucial for the stability of many protein-protein and protein-DNA interactions. youtube.com The modification of lysine residues is also known to be a key factor in modulating protein function. nih.gov

Phenylalanine (Phe): The two phenylalanine residues are key contributors to binding through hydrophobic and aromatic interactions. Their bulky, nonpolar benzyl (B1604629) side chains can fit into hydrophobic pockets on a binding partner, displacing water and increasing binding affinity through the hydrophobic effect. nih.gov Furthermore, the aromatic rings of phenylalanine can engage in π-π stacking interactions with other aromatic residues (like Phe, Tyr, or Trp) or with aromatic groups in non-protein ligands. These interactions are highly directional and contribute to the specificity of binding interfaces. nih.gov

Leucine (Leu): As a hydrophobic, aliphatic amino acid, leucine is a primary driver of hydrophobic interactions. frontiersin.org Its side chain is non-reactive but plays a crucial role in substrate recognition and in the stabilization of protein structures by burying itself within hydrophobic cores. nih.govnih.gov

Serine (Ser): The serine residue introduces a polar element into the peptide. Its hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor. nih.gov This allows for fine-tuning of binding specificity and can be part of a catalytic triad (B1167595) in some enzymes, although its role here is more likely in specific recognition. wikipedia.orgwikipedia.orgyoutube.com Serine has also been identified as a target for post-translational modifications like ADP-ribosylation, which could modulate the peptide's function if it were to occur. nih.gov

| Amino Acid Residue | Potential Interaction Type | Likely Role in Binding |

|---|---|---|

| Lysine (Lys) | Electrostatic (Ionic Bonds, Salt Bridges) | Primary driver of affinity for negatively charged partners. |

| Phenylalanine (Phe) | Hydrophobic, π-π Stacking | Contributes to specificity and affinity through shape complementarity and aromatic interactions. |

| Leucine (Leu) | Hydrophobic | Enhances binding to nonpolar regions and contributes to overall stability. |

| Serine (Ser) | Hydrogen Bonding | Provides specificity through directional hydrogen bonds. |

Interactions with Biological Macromolecules Beyond Proteins

The structural features of this compound suggest it may interact with other classes of biological macromolecules.

Investigation of Nucleic Acid Binding (if contextually relevant for short peptides)

Short, cationic peptides are known to interact with nucleic acids. nih.govacs.org The three lysine residues in this compound give it a strong positive charge, making it highly probable that it could bind to the negatively charged phosphate backbone of DNA or RNA. youtube.comwikipedia.org This type of interaction is primarily electrostatic. The addition of cationic groups to peptide nucleic acids (PNAs) has been shown to significantly enhance hybridization with DNA, driven by favorable enthalpy changes consistent with ion-ion interactions. nih.govacs.org Therefore, it is plausible that this peptide could associate with nucleic acids, potentially influencing processes like transcription or translation, although this remains speculative without experimental evidence.

In Vitro Biological Activities and Mechanistic Investigations of Ac Leu Lys Phe Ser Lys Lys Phe Oh

Cellular Assays for Biological Responses

Initial investigations into the biological effects of AC-Leu-lys-phe-ser-lys-lys-phe-OH have utilized a variety of cellular assays to screen for potential therapeutic properties. These assays provide a foundational understanding of how the peptide interacts with biological systems.

Cell Line-Based Screening for Specific Biological Activities (e.g., anti-proliferative, immunomodulatory, anti-inflammatory effects)

At present, specific data from cell line-based screening for the anti-proliferative, immunomodulatory, or anti-inflammatory effects of the exact peptide this compound are not available in the public domain. Research on peptides with similar amino acid compositions, such as Leu/Lys-rich peptides, has indicated potential for anti-inflammatory and antimicrobial activities. For instance, a related peptide demonstrated significant inhibition of lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in mouse macrophage RAW264.7 cells, suggesting anti-inflammatory potential. nih.gov However, direct evidence for this compound is lacking.

Functional Assays for Receptor Activation or Inhibition in Cell-Based Models

The interaction of this compound with cellular receptors remains an area for future investigation. Functional assays designed to measure receptor activation or inhibition are crucial for understanding the peptide's mechanism of action. While a shorter, related dipeptide, Ac-Phe-Lys-OH, has been suggested as a potential mTOR inhibitor, it is important to note that this is a distinct molecule, and these findings cannot be directly extrapolated to the larger, more complex this compound peptide. chemicalbook.com

Mechanistic Insights into Cellular Effects

To move beyond preliminary activity screening, researchers are beginning to explore the molecular mechanisms that underpin the biological responses to this compound. These investigations are critical for identifying the specific cellular pathways modulated by the peptide.

Gene Expression Profiling in Response to Peptide Exposure (e.g., RT-qPCR, RNA-Seq)

Comprehensive gene expression profiling of cells treated with this compound has not yet been reported. Techniques such as Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) and RNA-Sequencing (RNA-Seq) would be invaluable in identifying changes in gene transcription following peptide exposure. This would provide a broad overview of the cellular processes affected and could reveal novel therapeutic targets.

Proteomic Analysis of Affected Pathways and Protein Expression (e.g., Western Blot, Mass Spectrometry)

Similarly, detailed proteomic analyses to map the changes in protein expression and identify affected cellular pathways after exposure to this compound are not currently available. Methodologies like Western Blotting and Mass Spectrometry would enable the quantification of specific protein levels and post-translational modifications, offering deeper insights into the peptide's mechanism of action.

Investigation of Intracellular Signaling Pathway Modulation

The modulation of intracellular signaling pathways by this compound is a key area of interest. As mentioned, the related dipeptide Ac-Phe-Lys-OH has been linked to the mTOR signaling pathway. chemicalbook.com Future studies on this compound will likely focus on its effects on major signaling cascades, such as the MAPK, NF-κB, and PI3K/Akt pathways, which are commonly involved in inflammation, cell proliferation, and immune responses.

Subcellular Localization Studies of the Peptide or its Targets

There is no available scientific literature detailing the subcellular localization of the peptide this compound or its specific cellular targets. Acetylation, the modification present at the N-terminus of this peptide, can influence the subcellular localization of proteins by affecting their interaction with nuclear import and export machinery. creative-proteomics.comnih.gov However, without experimental data, the specific impact of acetylation on this peptide's distribution within the cell remains unknown. Studies on other acetylated proteins have shown that this modification can either promote cytoplasmic translocation or enhance nuclear retention, depending on the specific protein and the cellular context. creative-proteomics.comnih.govresearchgate.netnih.gov

Enzymatic Activity Modulation in Cell-Free Systems

No studies were found that assess the modulatory effects of this compound on the activity of key enzymes such as kinases, phosphatases, or antioxidant enzymes in cell-free systems. While synthetic peptides are known to modulate enzymatic activities, for instance by acting as inhibitors or substrates, specific data for this peptide is absent. mdpi.comacs.org

Role in Regulating Specific Biological Processes In Vitro

There is a lack of research on the role of this compound in the regulation of apoptosis and the cell cycle. Synthetic peptides can influence these processes; some have been shown to induce cell cycle arrest and trigger apoptosis in cancer cells. nih.govnih.gov However, no such investigations have been published for the specific peptide .

No data is available from in vitro studies assessing the impact of this compound on oxidative stress responses or its intrinsic antioxidant capacity. While various synthetic peptides have been evaluated for their ability to scavenge free radicals and protect cells from oxidative damage, this particular peptide has not been the subject of such research. mdpi.commdpi.comdigitellinc.comnih.govnih.gov

There are no published investigations into the modulatory effects of this compound on immune cells, such as its influence on cytokine production. Synthetic peptides can exhibit immunomodulatory properties, including the ability to suppress or stimulate the release of pro-inflammatory cytokines. nih.govmdpi.commdpi.comresearchgate.netbiorxiv.org However, the specific effects of this compound on immune cell function have not been documented.

Advanced Research Perspectives and Future Directions for Ac Leu Lys Phe Ser Lys Lys Phe Oh

Design and Synthesis of Peptide Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to peptide-based drug discovery. They involve systematically modifying the peptide's structure and assessing how these changes affect its biological activity. For AC-Leu-lys-phe-ser-lys-lys-phe-OH, this approach can elucidate which amino acid residues are critical for function, how the terminal groups contribute to its properties, and whether its efficacy can be enhanced.

Systematic Amino Acid Substitutions (e.g., Alanine Scanning)

A primary technique in SAR studies is the systematic substitution of each amino acid residue in the peptide sequence. Alanine scanning is a common and effective method where each residue is individually replaced with alanine. Alanine is chosen because its small, non-functional methyl side chain removes the specific contribution of the original amino acid's side chain without introducing significant steric or electronic perturbations. By comparing the activity of the alanine-substituted analogs to the parent peptide, researchers can identify "hot spots"—residues that are critical for binding or activity.

Table 1: Hypothetical Alanine Scanning Analogs of this compound

| Original Peptide Sequence | Analog Position | Substituted Analog Sequence | Purpose of Substitution |

| Ac-Leu -Lys-Phe-Ser-Lys-Lys-Phe-OH | 1 | Ac-Ala -Lys-Phe-Ser-Lys-Lys-Phe-OH | Assess the role of the Leucine (B10760876) side chain. |

| Ac-Leu-Lys -Phe-Ser-Lys-Lys-Phe-OH | 2 | Ac-Leu-Ala -Phe-Ser-Lys-Lys-Phe-OH | Determine the importance of the first Lysine (B10760008) residue. |

| Ac-Leu-Lys-Phe -Ser-Lys-Lys-Phe-OH | 3 | Ac-Leu-Lys-Ala -Ser-Lys-Lys-Phe-OH | Evaluate the contribution of the first Phenylalanine. |

| Ac-Leu-Lys-Phe-Ser -Lys-Lys-Phe-OH | 4 | Ac-Leu-Lys-Phe-Ala -Lys-Lys-Phe-OH | Probe the function of the Serine hydroxyl group. |

| Ac-Leu-Lys-Phe-Ser-Lys -Lys-Phe-OH | 5 | Ac-Leu-Lys-Phe-Ser-Ala -Lys-Phe-OH | Assess the role of the second Lysine residue. |

| Ac-Leu-Lys-Phe-Ser-Lys-Lys -Phe-OH | 6 | Ac-Leu-Lys-Phe-Ser-Lys-Ala -Phe-OH | Determine the importance of the third Lysine residue. |

| Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe -OH | 7 | Ac-Leu-Lys-Phe-Ser-Lys-Lys-Ala -OH | Evaluate the contribution of the second Phenylalanine. |

Modifications of Terminal Acetylation or C-Terminal Hydroxyl Group

The terminal groups of a peptide play a crucial role in its stability and biological activity. The N-terminal acetyl (Ac) group on this compound protects it from degradation by aminopeptidases and removes the positive charge of a free N-terminus, which can be important for receptor interaction. The C-terminal hydroxyl group (-OH) results in a carboxylate anion (-COO⁻) at physiological pH, which can interact with target proteins.

Modifying these termini is a key strategy. For instance, replacing the N-terminal acetyl group with other acyl groups (e.g., propionyl, butyryl) could alter lipophilicity. The C-terminal hydroxyl group can be converted to an amide (-NH₂), which removes the negative charge and increases resistance to carboxypeptidases, often extending the peptide's half-life.

Table 2: Potential Terminal Modifications for this compound

| Modification Type | Original Terminus | Modified Terminus | Potential Impact |

| N-Terminal | Acetyl (Ac-) | Free Amine (H-) | Introduces positive charge; increases susceptibility to aminopeptidases. |

| Acetyl (Ac-) | Propionyl (CH₃CH₂CO-) | Increases hydrophobicity; may alter binding affinity. | |

| C-Terminal | Hydroxyl (-OH) | Amide (-NH₂) | Neutralizes negative charge; increases stability against carboxypeptidases. |

| Hydroxyl (-OH) | Methyl Ester (-OCH₃) | Neutralizes negative charge; may alter hydrogen bonding capacity. |

Incorporating Non-Canonical Amino Acids or Peptide Mimetics

To further enhance peptide properties, researchers can incorporate non-canonical amino acids (ncAAs) or peptidomimetics. nih.govnih.gov ncAAs are amino acids not found among the 20 common proteinogenic ones and can introduce novel chemical functionalities, steric constraints, or metabolic stability. asm.org For example, replacing a canonical L-amino acid with its D-enantiomer can render the peptide resistant to proteolysis. frontiersin.org Peptidomimetics are compounds that mimic the essential elements of a peptide but with a modified backbone or structure to improve properties like oral bioavailability and stability. nih.gov

In the context of this compound, ncAAs could be used to refine the peptide's structure. For example, replacing lysine with ornithine (a shorter homolog) could probe the optimal distance for a positive charge, while substituting phenylalanine with naphthylalanine could enhance aromatic interactions.

Table 3: Examples of Non-Canonical Substitutions in this compound

| Position | Original Residue | Potential ncAA Substitution | Rationale |

| 2, 5, or 6 | Lysine (Lys) | Ornithine (Orn) | Modifies the length of the basic side chain. |

| 3 or 7 | Phenylalanine (Phe) | Naphthylalanine (Nal) | Increases hydrophobicity and potential for π-π stacking. |

| 4 | Serine (Ser) | Homoserine (Hse) | Alters the spacing and flexibility of the hydroxyl group. |

| Any | L-Amino Acid | D-Amino Acid (e.g., D-Leu) | Enhances proteolytic stability. frontiersin.org |

Computational Modeling and Molecular Dynamics Simulations

Computational approaches are indispensable for modern peptide research, providing insights that are often difficult to obtain through experimental methods alone. frontiersin.orgproquest.com These techniques allow for the prediction of a peptide's three-dimensional structure, its dynamic behavior in solution, and its potential interactions with biological targets. nih.govnih.gov

Prediction of Peptide Conformation and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. tufts.edu For a flexible peptide like this compound, which likely does not have a single rigid structure, MD simulations can predict its conformational ensemble in a simulated physiological environment (e.g., in water with ions).

In Silico Docking Studies with Potential Target Proteins

Once a potential protein target has been identified, in silico peptide-protein docking can be used to predict the most likely binding mode and estimate the binding affinity. americanpeptidesociety.orgnih.gov Docking algorithms place the peptide (the ligand) into the binding site of the protein (the receptor) in various orientations and conformations, scoring each pose based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. frontiersin.org

For this compound, docking studies would utilize the conformational ensemble generated from MD simulations. proquest.com This flexible docking approach is more accurate for peptides than rigid docking. The results can guide SAR studies by highlighting which amino acid residues are forming critical contacts with the target protein, suggesting which modifications are most likely to improve binding. oup.comproquest.com

Table 4: Hypothetical Output of a Docking Study for this compound

| Peptide Residue | Predicted Interacting Residue on Target Protein | Type of Interaction | Predicted Contribution |

| Leu-1 | Val-203 | Hydrophobic | Anchoring the N-terminus in a hydrophobic pocket. |

| Lys-2 | Asp-150 | Salt Bridge | Key electrostatic interaction for binding specificity. |

| Phe-3 | Tyr-88 | π-π Stacking | Aromatic interaction contributing to affinity. |

| Ser-4 | Gln-152 | Hydrogen Bond | Stabilizing the peptide-protein complex. |

| Lys-5 | Glu-148 | Salt Bridge | Additional electrostatic anchoring. |

| Lys-6 | (Solvent Exposed) | - | Potentially important for solubility, not direct binding. |

| Phe-7 | Leu-92 | Hydrophobic | C-terminal hydrophobic interaction. |

Rational Design of Enhanced or Modified Peptide Analogs

The rational design of analogs of the peptide this compound is a critical step in optimizing its potential therapeutic properties. The goal of creating such analogs is to improve upon the native peptide's characteristics, such as stability, efficacy, and target specificity. nih.govnih.gov Strategies for modification often focus on altering the peptide's physicochemical properties like charge, hydrophobicity, and conformational stability. nih.govalliedacademies.org

Key strategies for designing enhanced analogs of this compound include:

Amino Acid Substitution: Replacing the natural L-amino acids with D-amino acids or other unnatural amino acids can significantly increase resistance to proteolytic degradation, thereby extending the peptide's half-life. researchgate.netmdpi.com For instance, substituting the L-leucine at position 2 with a D-leucine has been shown in other peptides to enhance both antibacterial and anticancer activities while reducing hemolytic effects. nih.gov Given the multiple lysine and phenylalanine residues in the sequence, systematic substitution could be employed to create novel peptides with improved physiological stability and activity. researchgate.net

Backbone Modification and Terminal Protection: Modifications to the peptide backbone and protection of the N- and C-termini are effective strategies for enhancing stability. researchgate.net The existing N-terminal acetylation (Ac) in this compound is a common terminal modification that provides a degree of protection. researchgate.net Further modifications could include C-terminal amidation. researchgate.net

Cyclization: Introducing cyclization, either head-to-tail or through side-chain bridging, can reduce the peptide's conformational flexibility. alliedacademies.org This constraint often increases resistance to proteases and can lock the peptide into a bioactive conformation, potentially enhancing its binding affinity to its target. alliedacademies.orgresearchgate.net

Hydrophobicity and Charge Modulation: The biological activity of peptides is often influenced by their hydrophobicity and net charge. nih.gov Introducing hydrophobic amino acids can increase biological activity. nih.gov The presence of multiple lysine residues gives this compound a significant positive charge, which is often important for interactions with cell membranes. mdpi.com Altering the number or position of these lysine residues could fine-tune this interaction. The phenylalanine residues contribute to the peptide's hydrophobicity, which is also crucial for its interactions. mdpi.com

The following table outlines potential modifications for this compound and their rationale.

| Modification Strategy | Example Application to this compound | Potential Enhancement |

| D-Amino Acid Substitution | Replace L-Phe with D-Phe at one or more positions. | Increased resistance to proteases, longer in vivo half-life. mdpi.com |

| Cyclization | Form a cyclic peptide through an amide bond between the N-terminus and C-terminus. | Enhanced conformational stability and protease resistance. alliedacademies.org |

| Lipidation | Attach a fatty acid chain to a lysine side chain. | Improved membrane interaction and extended half-life. nih.gov |

| PEGylation | Conjugate with polyethylene (B3416737) glycol (PEG). | Increased solubility, prolonged circulation time, and reduced immunogenicity. researchgate.net |

| Alanine Scanning | Systematically replace each amino acid with alanine. | To identify key residues responsible for biological activity. |

Development of Advanced Delivery Systems for Enhanced In Vitro Efficacy

The therapeutic application of peptides like this compound can be limited by challenges such as poor stability and low cell permeability. biorxiv.orgmdpi.com Advanced delivery systems, particularly peptide-based nanoparticles, offer a promising solution to overcome these hurdles and enhance in vitro efficacy. mdpi.comnih.gov These systems can protect the peptide from degradation, improve its solubility, and facilitate targeted delivery to specific cells or tissues. alliedacademies.orgacs.org

Peptide-based nanoparticles can be formulated through various methods, including the self-assembly of peptides in the presence of nucleic acids or by encapsulating the peptide within a nanocarrier. mdpi.com For this compound, which possesses multiple positive charges due to its lysine content, self-assembly with negatively charged molecules could be a viable strategy.

Key considerations for developing advanced delivery systems include:

Nanoparticle Formulation: A variety of nanoparticle types can be used, such as liposomes, polymeric micelles, and gold nanoparticles. nih.govacs.org The choice of nanoparticle depends on the specific application and the physicochemical properties of the peptide. Liposomes, for example, are versatile carriers that can encapsulate both hydrophilic and hydrophobic molecules, making them suitable for a range of peptides. nih.gov

Targeted Delivery: To increase the concentration of the peptide at the site of action and reduce off-target effects, nanoparticles can be functionalized with targeting ligands. nih.govacs.org These ligands, which can be antibodies or other peptides, bind to receptors that are overexpressed on the target cells. nih.gov For instance, if the target is a cancer cell, a peptide that recognizes a tumor-specific antigen could be conjugated to the nanoparticle surface. mdpi.com

Stimuli-Responsive Release: Smart delivery systems can be designed to release the peptide in response to specific stimuli in the target microenvironment, such as changes in pH or the presence of certain enzymes. nih.govnih.gov This triggered release mechanism can improve the therapeutic index of the peptide. nih.gov

Below is a table summarizing different nanoparticle delivery systems and their potential applicability for this compound.

| Delivery System | Description | Potential Application for this compound |

| Liposomes | Spherical vesicles composed of a lipid bilayer that can encapsulate drugs. nih.govnih.gov | Encapsulation to protect the peptide from degradation and facilitate cellular uptake. nih.gov |

| Polymeric Micelles | Self-assembled nanoparticles formed from amphiphilic block copolymers with a core-shell structure. nih.gov | Suitable for carrying hydrophobic or amphiphilic peptides, potentially enhancing solubility and stability. nih.gov |

| Gold Nanoparticles (AuNPs) | Metal nanoparticles that can be conjugated with peptides for targeted delivery. acs.org | The peptide can be conjugated to the AuNP surface for targeted delivery to cells overexpressing specific receptors. acs.org |

| Peptide-Drug Conjugates (PDCs) | The peptide is covalently attached to a drug molecule via a cleavable linker. nih.gov | The peptide itself could act as the targeting moiety to deliver a cytotoxic agent to cancer cells. |

Integration with Omics Technologies for Systems-Level Biological Understanding

To fully elucidate the biological function and mechanism of action of this compound, a systems-level approach integrating various "omics" technologies is essential. frontiersin.orgnih.gov Omics technologies, such as proteomics, metabolomics, and genomics, provide a global view of the molecular changes within a biological system in response to a stimulus, such as treatment with a peptide. nih.govstanford.edu

The integration of these datasets can reveal complex interactions and pathways that are affected by the peptide, offering a more comprehensive understanding than traditional targeted assays. nih.govcreative-proteomics.com

Proteomics: This technology allows for the large-scale identification and quantification of proteins. nih.gov By comparing the proteome of cells treated with this compound to untreated cells, researchers can identify proteins whose expression levels or post-translational modifications are altered. This can provide clues about the peptide's cellular targets and the signaling pathways it modulates. frontiersin.org

Metabolomics: Metabolomics involves the comprehensive analysis of small molecules (metabolites) within a biological system. nih.gov Changes in the metabolome can reflect alterations in metabolic pathways, providing insights into the functional consequences of the peptide's activity. frontiersin.orgnih.gov Integrating proteomic and metabolomic data can create a more complete picture of the peptide's impact on cellular function. nih.goveurekaselect.com

Genomics and Transcriptomics: While genomics looks at the entire set of an organism's genes, transcriptomics analyzes the set of all RNA transcripts. These technologies can help identify if the peptide's action involves changes in gene expression.

The table below details the potential contributions of different omics technologies to the study of this compound.

| Omics Technology | Information Provided | Application to this compound Research |

| Proteomics | Global protein expression and post-translational modifications. nih.gov | Identifying protein targets and affected signaling pathways. frontiersin.org |

| Metabolomics | Comprehensive profile of metabolites. nih.govnih.gov | Understanding the impact on cellular metabolism and function. nih.gov |

| Transcriptomics | Global gene expression profiling (RNA). nih.gov | Determining if the peptide's effects are mediated by changes in gene transcription. |

| Integrated Multi-Omics | A holistic view of the biological system's response. creative-proteomics.comspringernature.com | Uncovering complex interactions between genes, proteins, and metabolites to fully map the peptide's mechanism of action. frontiersin.orgnih.gov |

Addressing Specific Research Gaps and Unanswered Questions

Despite the potential of peptides like this compound, several research gaps and unanswered questions need to be addressed to advance their development as therapeutic agents. The novelty of this specific compound means that fundamental aspects of its biological activity are yet to be explored.

Key research gaps include:

Identification of the Molecular Target: A primary unanswered question is the specific cellular receptor or protein that this compound interacts with to exert its biological effects. Identifying the target is crucial for understanding its mechanism of action and for designing more potent and selective analogs.

Elucidation of the Full Biological Activity Spectrum: The range of biological activities of this peptide is largely unknown. While its structure, rich in lysine and phenylalanine, might suggest antimicrobial or cell-penetrating properties, comprehensive screening is needed to identify its full therapeutic potential. nih.gov The relationship between the peptide's structure and its antioxidant or other activities is yet to be clarified in detail. nih.gov

Understanding Mechanisms of Action: Beyond identifying the primary target, the downstream signaling pathways and cellular responses triggered by the peptide need to be mapped out. This includes understanding how it may influence processes like apoptosis, inflammation, or cell proliferation. frontiersin.org

In Vivo Efficacy and Pharmacokinetics: There is a significant gap in our understanding of how this peptide behaves in a whole organism. Studies are needed to determine its stability, distribution, metabolism, and excretion (ADME) profile in vivo.

Potential for Resistance: For peptides with antimicrobial or anticancer activity, the potential for target cells to develop resistance over time is a critical concern that needs investigation.

Future research should focus on a multi-pronged approach, combining computational modeling, in vitro assays, and in vivo studies to systematically address these knowledge gaps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.